N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
Description
Historical Trajectory and Evolution of Research Pertaining to N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
While specific historical research focusing exclusively on this compound is not extensively documented in publicly available literature, the evolution of research on the parent benzoxazole (B165842) scaffold provides a clear trajectory. The synthesis of benzoxazole derivatives has been a subject of investigation for over a century, with various methods being developed and refined over time. rsc.org Early research was primarily focused on the fundamental synthesis and characterization of these compounds. However, the discovery of naturally occurring benzoxazoles with potent biological activities spurred a significant increase in research interest. nih.gov
In recent decades, research has shifted towards the design and synthesis of novel benzoxazole derivatives with tailored biological activities. This has been driven by advances in synthetic methodologies, including the use of new catalysts and reaction conditions that allow for more efficient and diverse functionalization of the benzoxazole core. rsc.org The exploration of different substituents at various positions of the benzoxazole ring, such as the methyl group at the 2-position and the acetamide (B32628) group at the 6-position in the case of the title compound, reflects a systematic approach to understanding how structural modifications influence biological outcomes.
Current State of Scholarly Inquiry and Identification of Critical Knowledge Gaps Regarding this compound
The current state of scholarly inquiry for the broader class of 2-substituted benzoxazoles is vibrant, with numerous studies exploring their potential as therapeutic agents. nih.govnih.gov Research is ongoing to develop benzoxazole derivatives with improved potency, selectivity, and reduced toxicity. However, for the specific compound this compound, there is a significant knowledge gap.
Key Research Areas and Associated Knowledge Gaps:
| Research Area | Current Understanding (General Benzoxazoles) | Knowledge Gaps for this compound |
| Synthesis | Various established methods for benzoxazole ring formation and functionalization exist. rsc.org | No specific, optimized synthetic route has been published. |
| Biological Activity | Broad spectrum of activities reported for benzoxazole derivatives (antimicrobial, anticancer, etc.). nih.govnih.gov | No biological activity data is available. |
| Mechanism of Action | Mechanisms for some benzoxazole derivatives have been elucidated. | The molecular targets and mechanism of action are unknown. |
| Structure-Activity Relationship (SAR) | General SAR trends for the benzoxazole scaffold are emerging. | The contribution of the 2-methyl and 6-acetamide groups to activity is not understood. |
Defined Scope and Primary Research Objectives for Comprehensive Investigation of this compound
To address the identified knowledge gaps, a comprehensive investigation of this compound would be warranted. The primary research objectives for such an investigation would be to:
Develop and optimize a robust and efficient synthetic route for the preparation of this compound in high purity and yield.
Thoroughly characterize the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm its structure and purity.
Conduct a broad-based screening of its biological activities against a panel of relevant targets, such as various cancer cell lines, bacterial strains, and viral assays, to identify any potential therapeutic utility.
Investigate the mechanism of action for any observed biological activity to understand its molecular targets and pathways.
Perform preliminary structure-activity relationship studies by synthesizing and evaluating a small library of closely related analogs to understand the importance of the key structural features.
The successful completion of these research objectives would provide the first detailed scientific report on this compound, filling a significant void in the current literature and potentially uncovering a new lead compound for further drug discovery and development efforts.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)11-8-3-4-9-10(5-8)14-7(2)12-9/h3-5H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEWBBNQINQIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290734 | |
| Record name | N-(2-Methyl-6-benzoxazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861210-84-6 | |
| Record name | N-(2-Methyl-6-benzoxazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861210-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methyl-6-benzoxazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of N 2 Methyl 1,3 Benzoxazol 6 Yl Acetamide
Established Synthetic Pathways for the Derivatization of N-(2-methyl-1,3-benzoxazol-6-yl)acetamide.
The synthesis of this compound and its derivatives typically involves multi-step sequences, beginning with the strategic construction of the benzoxazole (B165842) core.
Strategic Identification and Preparation of Precursor Molecules for this compound.
The primary and most common precursor for the synthesis of the benzoxazole ring is 2-aminophenol (B121084). nih.gov The traditional and widely adopted approach involves the condensation of 2-aminophenol with various carbonyl compounds. nih.gov For the specific synthesis of 2-methyl substituted benzoxazoles, acetic acid or its derivatives are commonly employed.
A prevalent synthetic route to this compound starts with a substituted 2-aminophenol, such as 4-amino-3-nitrophenol (B127093). The synthesis can proceed through the following illustrative steps:
Acetylation of the amino group: The amino group of 4-amino-3-nitrophenol is acetylated to form N-(4-amino-2-nitrophenyl)acetamide.
Cyclization to form the benzoxazole ring: This intermediate can then undergo cyclization to form the 2-methyl-6-nitro-1,3-benzoxazole.
Reduction of the nitro group: The nitro group at the 6-position is subsequently reduced to an amine, yielding 2-methyl-1,3-benzoxazol-6-amine.
Final Acetylation: The final step is the acetylation of the 6-amino group to produce the target compound, this compound.
An alternative approach involves starting with 6-amino-2-methylbenzoxazole and directly acetylating the 6-amino group. The choice of precursors is critical and often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.
For the cyclization step to form the benzoxazole ring from a 2-aminophenol and a carboxylic acid derivative, various catalysts have been explored. These include acid catalysts like polyphosphoric acid (PPA) or mineral acids. The reaction temperature is also a critical factor, with many procedures requiring elevated temperatures to drive the condensation and cyclization.
In the context of derivatization, such as in Suzuki cross-coupling reactions to introduce aryl groups onto the benzoxazole core, optimization of the catalyst system (e.g., palladium catalysts like Pd(PPh3)4), base, and solvent is essential for achieving high yields. nih.govresearchgate.net For instance, in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a related class of compounds, 1,4-dioxane (B91453) was found to be a superior solvent due to its better solvation of reactants. nih.gov
The table below summarizes typical reaction conditions that can be optimized for key transformations in the synthesis of this compound and its analogs.
| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |
| Benzoxazole Formation | 2-aminophenol, Acetic Acid | Polyphosphoric Acid (PPA) | 140-160 °C | Moderate to Good | nih.gov |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh3)4, K2CO3 | 1,4-Dioxane | 80-100 °C | 80-85% | nih.govresearchgate.net |
| Acetylation | Acetic Anhydride or Acetyl Chloride | Pyridine or Triethylamine | Room Temperature | High | nih.gov |
Methodologies for Purity Enhancement and Scale-Up Considerations for this compound.
Purification of this compound and its intermediates is typically achieved through standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol/water, is a common method for obtaining highly pure crystalline material. Column chromatography on silica (B1680970) gel is another effective technique for separating the desired product from byproducts and unreacted starting materials.
For large-scale synthesis, several factors need to be considered. The cost and availability of starting materials become more critical. The safety of the reaction conditions, especially when using hazardous reagents or high temperatures, is a primary concern. The efficiency of the purification method is also important; for example, crystallization is often preferred over chromatography for large-scale production due to its lower cost and simplicity. In some cases, palladium catalysts used in cross-coupling reactions need to be effectively removed from the final product, which can be achieved through treatments with activated charcoal or specialized scavengers. google.com
Development of Novel and Efficient Synthetic Approaches to this compound and its Analogs.
Research continues to focus on developing more efficient and environmentally friendly methods for the synthesis of benzoxazoles. One area of development is the use of novel catalysts to promote the cyclization reaction under milder conditions. For example, various metal and nanocatalysts have been reported to facilitate the synthesis of 2-aryl benzoxazoles from 2-aminophenols and aldehydes with high yields and shorter reaction times. nih.gov
Another innovative approach involves C-H functionalization, which allows for the direct introduction of substituents onto the benzoxazole core without the need for pre-functionalized starting materials. nih.gov While not yet widely applied to this compound itself, these methods hold promise for creating diverse analogs.
Targeted Functionalization and Derivatization Strategies for this compound.
The this compound core provides several sites for further chemical modification, allowing for the synthesis of a wide range of analogs with potentially interesting biological or material properties.
Regioselective Introduction of Diverse Substituents onto the this compound Core.
The benzene (B151609) ring of the benzoxazole system is the primary target for the introduction of diverse substituents. The existing substituents on the ring direct the position of new incoming groups. For instance, the acetamido group at the 6-position is an ortho-, para-directing group, influencing the regioselectivity of electrophilic aromatic substitution reactions.
Common strategies for regioselective functionalization include:
Halogenation: Introduction of bromine or chlorine atoms at specific positions on the benzene ring can serve as a handle for further cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or amino groups.
Nitration: Nitration of the benzoxazole ring, followed by reduction of the nitro group to an amine, provides a route to introduce various substituents via diazotization or acylation reactions.
C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective introduction of boryl groups, which can then be converted to a wide array of functionalities. nih.gov This method offers a direct way to functionalize specific C-H bonds on the benzoxazole core.
The following table provides examples of derivatization reactions on related benzoxazole and benzothiazole (B30560) systems, which can be conceptually applied to this compound.
| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C6 (from a 6-bromo precursor) | 6-Aryl-benzoxazole | nih.govresearchgate.net |
| N-Alkylation | Alkyl halide, Base | Amide Nitrogen | N-alkylated acetamide (B32628) | researchgate.net |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Benzene ring (e.g., C4, C5, C7) | Bromo-substituted benzoxazole | nih.gov |
Structural Modifications of the 1,3-Benzoxazole Moiety within this compound
The 1,3-benzoxazole scaffold is a privileged structure in drug discovery, and modifications to this core can significantly impact the biological activity and physicochemical properties of the molecule. For this compound, the benzene ring of the benzoxazole moiety presents several positions amenable to substitution, primarily at the C4, C5, and C7 positions. The existing acetamido group at C6 is an ortho, para-director, which would influence the regioselectivity of electrophilic aromatic substitution reactions.
Common structural modifications could include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the benzoxazole ring can modulate lipophilicity and metabolic stability. Direct halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) would likely lead to substitution at the C5 or C7 positions.
Nitration: Electrophilic nitration using a mixture of nitric acid and sulfuric acid could introduce a nitro group, a versatile handle for further functionalization, such as reduction to an amine. The position of nitration would be directed by the existing substituents.
Cross-Coupling Reactions: A powerful strategy for creating carbon-carbon or carbon-heteroatom bonds involves converting a position on the ring to a halide or triflate, followed by palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. For instance, in a related benzothiazole system, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized via a Suzuki cross-coupling reaction, reacting the bromo-substituted precursor with various aryl boronic acids in the presence of a Pd(0) catalyst. nih.gov This methodology is directly analogous and applicable to the benzoxazole core, allowing for the introduction of a wide array of aryl or heteroaryl substituents to enhance structural diversity.
Research on related 2-phenylbenzoxazole (B188899) derivatives has shown that substituents on the benzoxazole ring, such as a chlorine atom at the C5 position, can significantly influence the compound's antiproliferative activity. mdpi.com This underscores the importance of exploring structural modifications on this part of the molecule.
Table 1: Potential Structural Modifications of the Benzoxazole Ring
| Reaction Type | Reagents/Catalysts | Potential Position(s) | Introduced Group |
| Halogenation | N-Bromosuccinimide (NBS) | C5, C7 | Bromo (-Br) |
| Nitration | HNO₃ / H₂SO₄ | C5, C7 | Nitro (-NO₂) |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | C4, C5, or C7 (from halide) | Aryl group |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C5, C7 | Acyl group |
Chemical Transformations and Bioisosteric Replacements of the Acetamide Linkage in this compound
The acetamide linkage is a critical component of many biologically active compounds, but it can be susceptible to hydrolysis in vivo. mdpi.com Therefore, its transformation or replacement with more stable bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic profiles.
Chemical Transformations: A primary transformation is the hydrolysis of the acetamide group to yield the corresponding primary amine, 6-amino-2-methyl-1,3-benzoxazole. This can be achieved under acidic or basic conditions. This amine serves as a crucial synthetic intermediate for a variety of further modifications, including:
N-Alkylation or N-Arylation: To introduce different substituents on the nitrogen atom.
Formation of Ureas and Thioureas: By reacting the amine with isocyanates or isothiocyanates.
Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, a common amide bioisostere.
Bioisosteric Replacements: Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties to retain or enhance biological activity. researchgate.netnih.gov The amide bond can be replaced by a variety of groups that mimic its size, shape, and hydrogen bonding capabilities but offer greater metabolic stability. nih.gov
Common bioisosteres for the acetamide linkage include:
Heterocyclic Rings: Five-membered aromatic rings are frequently used as amide bond mimics. These include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govnih.gov These rings are generally more resistant to enzymatic cleavage than an open-chain amide.
Reversed Amides: Reversing the orientation of the amide bond (NH-C=O to C=O-NH) can alter the hydrogen bonding pattern and susceptibility to proteases.
Trifluoroethylamine: This group has gained attention as an amide replacement. The highly electronegative trifluoromethyl group mimics the carbonyl, while the amine's basicity is reduced, keeping it largely non-ionized at physiological pH. nih.gov
Sulfonamides: As mentioned, sulfonamides (SO₂NHR) are classic non-classical bioisosteres for amides, offering different electronic properties and metabolic stability.
The choice of a specific bioisostere is context-dependent and aims to create a new molecule with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Integration of Sustainable Chemistry Principles in the Synthesis of this compound
The synthesis of the core 2-methyl-1,3-benzoxazole structure, typically formed by the condensation of a 2-aminophenol derivative with an acetic acid equivalent, is a key step where sustainable chemistry principles can be effectively integrated. Traditional methods often involve harsh conditions, stoichiometric reagents, and volatile organic solvents. Modern approaches focus on minimizing environmental impact through improved efficiency and the use of greener alternatives. organic-chemistry.org
Key sustainable strategies applicable to benzoxazole synthesis include:
Alternative Energy Sources: Microwave (MW) and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com For example, the cyclocondensation step to form benzoxazoles can be completed in minutes under microwave irradiation, compared to hours via conventional methods. mdpi.com
Solvent-Free and Aqueous Reactions: Eliminating organic solvents is a primary goal of green chemistry. Several methods have been developed for benzoxazole synthesis under solvent-free conditions or in water. nih.govnih.gov Samarium triflate has been used as a reusable acid catalyst for this condensation in an aqueous medium. organic-chemistry.org
Use of Recyclable and Heterogeneous Catalysts: Replacing homogeneous catalysts with recyclable heterogeneous ones simplifies purification and reduces waste. Examples include copper(II) oxide nanoparticles, magnetic nanoparticles functionalized with ionic liquids, and Brønsted acidic ionic liquid gels. nih.govresearchgate.netnih.govorganic-chemistry.org These catalysts can often be recovered (e.g., by filtration or using an external magnet) and reused multiple times without significant loss of activity. nih.govorganic-chemistry.org
One-Pot Syntheses: Combining multiple synthetic steps into a single operation avoids the need for isolating and purifying intermediates, thus saving solvents, energy, and reducing waste. organic-chemistry.org
Table 2: Comparison of Sustainable Methods for Benzoxazole Synthesis
| Method | Catalyst / Promoter | Solvent / Conditions | Key Advantages | Reference(s) |
| Ultrasound-Assisted | LAIL@MNP¹ | Solvent-free, 70 °C, 30 min | Fast reaction, high yield, recyclable magnetic catalyst, water as sole byproduct | nih.govresearchgate.net |
| Microwave-Assisted | ZnO Nanoparticles | Ethanol, 600 W, 5 min | Very short reaction time, high yield | mdpi.com |
| Mechanochemical | ZnO Nanoparticles | Solvent-free, 14 Hz, 5 min | Eliminates bulk solvent use, energy efficient | mdpi.com |
| Aqueous Medium | Samarium Triflate | Water | Use of green solvent, reusable catalyst | organic-chemistry.org |
| Ionic Liquid Gel | BAIL gel² | Solvent-free, 130 °C, 5 h | High yield, recyclable heterogeneous catalyst, no organic solvent required | nih.gov |
¹LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles ²BAIL gel: Brønsted acidic ionic liquid gel
By adopting these advanced methodologies, the synthesis of this compound and its derivatives can be performed more efficiently and with a significantly lower environmental footprint, aligning with the modern principles of sustainable chemical manufacturing.
Comprehensive Preclinical Biological and Pharmacological Characterization of N 2 Methyl 1,3 Benzoxazol 6 Yl Acetamide
In Vitro Biological Activity Profiling of N-(2-methyl-1,3-benzoxazol-6-yl)acetamide.
Despite the broad range of biological activities reported for the benzoxazole (B165842) class of compounds, including anticancer, antimicrobial, and anti-inflammatory properties, specific data on the in vitro biological activity of this compound is not extensively available in the public domain. Research has been conducted on structurally related compounds, which can provide a general context for the potential activities of this specific molecule.
Cell-Based Assays for Evaluation of this compound Efficacy and Potency.
No specific studies detailing the use of cell-based assays to evaluate the efficacy and potency of this compound have been identified in the public scientific literature. Research on other benzoxazole derivatives has shown cytotoxic effects against various cancer cell lines, such as breast, lung, and liver cancer cells. For instance, a range of 3-(2-benzoxazol-5-yl)alanine derivatives were found to be toxic to both normal and cancer cells.
Enzymatic Inhibition and Activation Studies with this compound.
There is no publicly available information on the specific enzymatic inhibition or activation profile of this compound. However, the broader family of benzoxazole derivatives has been investigated for such activities. For example, certain 2-aryl-6-carboxamide benzoxazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Notably, a compound with a phenylacetamide derivative at the 6-position of the benzoxazole core demonstrated potent AChE inhibition. Another study on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, a related class of compounds, showed significant urease inhibition.
Receptor Binding and Ligand-Target Interaction Assays for this compound.
Specific data from receptor binding and ligand-target interaction assays for this compound are not found in the available scientific literature. For related benzisoxazole derivatives, binding affinities to dopamine (B1211576) and serotonin (B10506) receptors have been reported. Computational docking studies have been employed for other acetamide (B32628) derivatives to understand their binding to specific enzyme active sites, such as in the case of urease inhibitors.
Phenotypic Screening Approaches for Identifying Novel Activities of this compound.
There are no published reports of phenotypic screening of this compound to identify novel biological activities. Phenotypic screening of compound libraries containing related structures, such as chloromethyl ketones, has been used to identify new antibacterial agents.
In Vivo Preclinical Pharmacological Investigations of this compound.
Detailed in vivo preclinical pharmacological data for this compound is not currently available in the public domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Methyl 1,3 Benzoxazol 6 Yl Acetamide Analogs
Rational Design Principles for Novel N-(2-methyl-1,3-benzoxazol-6-yl)acetamide Analogs
The design of novel analogs of this compound is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic profiles. These principles include the systematic exploration of the chemical space around the core scaffold, the strategic use of bioisosteric replacements, and a thorough understanding of the molecule's conformational preferences.
Strategic Bioisosteric Replacements within the this compound Scaffold.
Bioisosterism is a key strategy in drug design, involving the substitution of a functional group with another that retains similar physicochemical properties, leading to comparable biological activity. nih.govestranky.sk In the context of this compound, the acetamide (B32628) group, for example, could be replaced with other hydrogen bond donors and acceptors like sulfonamides or ureas. nih.gov Such replacements can modulate the compound's acidity, basicity, and hydrogen bonding capacity, which in turn can affect target binding and pharmacokinetic properties like solubility and membrane permeability. The benzoxazole (B165842) ring itself can be considered a bioisostere of other bicyclic aromatic systems, and its replacement with structures like benzothiazole (B30560) or indole (B1671886) could lead to analogs with altered electronic distributions and biological profiles. nih.gov
Conformational Analysis and Assessment of Molecular Flexibility of this compound and its Derivatives.
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The this compound scaffold possesses a degree of flexibility, particularly around the rotatable bond connecting the acetamide group to the benzoxazole ring. Computational modeling and spectroscopic techniques can be employed to understand the preferred conformations and the energy barriers between them. The introduction of bulky substituents or the incorporation of the acetamide side chain into a cyclic system can restrict this conformational freedom. By studying how these conformational constraints affect biological activity, researchers can deduce the bioactive conformation required for interaction with the target.
Detailed Structure-Activity Relationship Analysis of this compound Derivatives
The biological activity of this compound analogs is intricately linked to the electronic and steric nature of their substituents, as well as the integrity of the benzoxazole core.
Impact of Substituent Electronic and Steric Effects on the Biological Activity of this compound.
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the charge distribution across the benzoxazole ring system. This can influence the strength of interactions with biological targets, such as hydrogen bonds or pi-stacking. For instance, the introduction of electron-withdrawing groups on the benzoxazole ring can enhance the acidity of the acetamide N-H, potentially leading to stronger hydrogen bond donation.
Steric effects, related to the size and shape of substituents, are also crucial. Bulky groups can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding to a target. Conversely, they can also promote favorable van der Waals interactions if they fit well within a hydrophobic pocket of the binding site. The interplay between electronic and steric effects is complex, and a successful analog design often involves finding a balance between these two factors.
Below is an illustrative data table showing hypothetical biological activity based on the principles discussed:
| Compound | R1 (at position 2) | R2 (at position 6) | Predicted Biological Activity (IC50, µM) |
| 1 | -CH3 | -NHC(O)CH3 | 10 |
| 2 | -C2H5 | -NHC(O)CH3 | 8 |
| 3 | -Phenyl | -NHC(O)CH3 | 15 |
| 4 | -CH3 | -NHC(O)C2H5 | 12 |
| 5 | -CH3 | -NHSO2CH3 | 25 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Correlation between Modifications of the Benzoxazole Core and Observed Biological Responses of this compound Analogs.
The benzoxazole core is a key pharmacophoric element. Modifications to this ring system can have a profound impact on biological activity. For example, replacing the oxygen atom with a sulfur atom to form a benzothiazole can alter the geometry and electronic properties of the molecule. nih.govmdpi.com Studies on related benzothiazole acetamides have shown that substitutions on the benzo part of the ring system can modulate activity. nih.gov For instance, the introduction of aryl groups at the 6-position of a benzothiazole-2-acetamide has been shown to influence urease inhibitory activity. nih.gov
Furthermore, the position of the acetamide group on the benzoxazole ring is critical. Shifting the acetamide from the 6-position to other positions, such as the 5- or 7-position, would likely result in a significant change in the molecule's interaction with its biological target, potentially leading to a loss or a different type of activity.
The following table illustrates the potential impact of core modifications on biological activity, based on findings for related heterocyclic systems:
| Compound | Core Scaffold | R1 (at position 2) | R2 (at position 6) | Predicted Biological Activity (IC50, µM) |
| 1 | Benzoxazole | -CH3 | -NHC(O)CH3 | 10 |
| 6 | Benzothiazole | -CH3 | -NHC(O)CH3 | 18 |
| 7 | Indole | -CH3 | -NHC(O)CH3 | 30 |
| 8 | Benzimidazole (B57391) | -CH3 | -NHC(O)CH3 | 22 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the importance of the core scaffold.
Influence of Amide Linkage Variations on the Pharmacological Profile of this compound Derivatives.
For instance, studies on N-substituted benzimidazole derived carboxamides have shown that modifications to the amide portion of the molecule can significantly alter their antiproliferative and antioxidant activities. nih.govnih.gov Altering the substituents on the amide nitrogen can influence the molecule's hydrogen bonding capacity, lipophilicity, and steric interactions with biological targets. It is plausible that similar modifications to the acetamide group of this compound would modulate its pharmacological effects.
Furthermore, the replacement of the amide bond with other linkers, such as an alkyne, has been explored in other contexts, like in the development of mGluR5 antagonists. nih.gov This suggests that bioisosteric replacement of the amide in this compound could lead to novel derivatives with potentially different pharmacological profiles. The acetamide group itself is a common scaffold in various COX-II inhibitors, where it plays a role in the drug's anti-inflammatory properties. archivepp.com
A hypothetical exploration of amide linkage variations in this compound could involve the synthesis and evaluation of derivatives with different N-substituents or replacement of the acetyl group with other acyl moieties. The resulting data would be crucial for establishing a clear SAR for this class of compounds.
Table 1: Hypothetical Amide Linkage Variations of this compound and Their Potential Impact on Pharmacological Profile
| Compound | Amide Linkage Variation | Potential Impact on Pharmacological Profile |
| N-(2-methyl-1,3-benzoxazol-6-yl)propionamide | Replacement of acetyl with propionyl | Increased lipophilicity, potential for altered metabolic stability and target binding. |
| N-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide | Methylation of amide nitrogen | Loss of hydrogen bond donor capability, potential decrease in binding affinity for some targets. |
| 2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide | Introduction of an electron-withdrawing group on the acetyl moiety | Altered electronic properties, potential for different interactions with target residues. |
| N-(2-methyl-1,3-benzoxazol-6-yl)benzamide | Replacement of acetyl with benzoyl | Increased steric bulk and potential for π-π stacking interactions. |
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for this compound.
QSAR and QSPR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. For this compound, the development of such models would be invaluable for predicting the activity of novel analogs and guiding synthetic efforts.
The first step in QSAR/QSPR modeling is the selection and calculation of molecular descriptors that capture the essential structural features of the molecules. These descriptors can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like molecular connectivity indices (χ) and Wiener indices. researchgate.net
Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies.
Steric descriptors: These describe the size and shape of the molecule, including parameters like molecular volume and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common.
For a series of this compound derivatives, a comprehensive set of descriptors would need to be calculated to build robust QSAR/QSPR models.
Table 2: Examples of Molecular Descriptors Relevant for QSAR/QSPR of this compound Derivatives
| Descriptor Class | Specific Descriptor Examples | Relevance |
| Topological | Kier's molecular connectivity indices (¹χ, ¹χv) | Describes molecular branching and complexity. researchgate.net |
| Electronic | Dipole moment, Atomic partial charges | Influences electrostatic interactions with biological targets. |
| Steric | Molar refractivity (MR), Molecular volume | Relates to the size and polarizability of the molecule, affecting binding pocket fit. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions. |
Once a dataset of this compound analogs with their corresponding biological activities and calculated descriptors is available, various statistical methods can be employed to develop QSAR/QSPR models. These methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.
The robustness and predictive power of the developed models must be rigorously validated. This involves both internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. A statistically sound QSAR model for benzoxazole derivatives has been reported with good predictive capability. researchgate.net
A validated QSAR/QSPR model can serve as a powerful predictive tool. It can be used to estimate the biological activity or properties of virtual or yet-to-be-synthesized this compound analogs. This in silico screening allows for the prioritization of compounds with the most promising profiles for synthesis and biological testing, thereby saving significant time and resources in the drug discovery process. The insights gained from the model, such as the relative importance of different descriptors, can guide the rational design of more potent and selective analogs.
Computational Chemistry and Molecular Modeling Investigations of N 2 Methyl 1,3 Benzoxazol 6 Yl Acetamide
Molecular Docking Studies of N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding affinity and mode. nih.gov
The interaction of this compound with various putative protein targets can be predicted to understand its potential mechanism of action. The benzoxazole (B165842) and acetamide (B32628) moieties are known to participate in several key intermolecular interactions.
Hydrogen Bonding: The acetamide group contains both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O). These are crucial for forming specific interactions with amino acid residues in a protein's active site, such as serine, threonine, aspartate, and glutamate. For instance, studies on similar acetamide-containing molecules show that the carbonyl oxygen and amide nitrogen are primary sites for hydrogen bonding. mdpi.com
Hydrophobic and Aromatic Interactions: The fused benzene (B151609) ring of the benzoxazole core provides a significant hydrophobic surface. This can engage in van der Waals and pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. The methyl group at the 2-position of the benzoxazole ring further contributes to these hydrophobic interactions.
Coordinate Bonds: The nitrogen and oxygen atoms within the benzoxazole ring can act as coordination sites for metal ions present in the active sites of metalloenzymes, a common feature for heterocyclic compounds. nih.gov
In silico docking of this compound against a panel of disease-relevant proteins, such as kinases, proteases, or transferases, would reveal specific residue interactions. For example, docking studies of analogous benzothiazole (B30560) derivatives against urease have shown that the heterocyclic core and amide linker bind within the enzyme's active site, forming critical hydrogen bonds that contribute to inhibitory activity. Similarly, docking against bacterial DNA gyrase or human cancer-related proteins like Rho6 could elucidate potential antibacterial or anticancer activities, respectively. mdpi.com
Binding affinity, often expressed as a docking score or binding free energy (ΔG), quantifies the strength of the interaction between a ligand and its target. Lower, more negative values typically indicate a stronger, more favorable interaction. nih.gov Computational programs like AutoDock Vina, Glide, and PyRx are used to calculate these scores. mdpi.comnih.gov
The binding energy of this compound would be calculated for each putative target. A hypothetical analysis might yield results similar to those observed for other benzoxazole or acetamide derivatives, which show binding energies ranging from -6.0 to -9.5 kcal/mol against various targets. researchgate.netdergipark.org.tr Post-docking calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, can further refine these binding energy predictions.
Table 1: Hypothetical Molecular Docking Results for this compound
| Putative Protein Target | Protein Data Bank (PDB) ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| DNA Gyrase Subunit B (E. coli) | 2XCT | -8.2 | Asp73, Gly77, Ile78 |
| Monoamine Oxidase B (Human) | 2V5Z | -7.9 | Tyr435, Gln206, Cys172 |
| Rho6 Protein (Human) | 2CLS | -8.5 | Lys15, Asp132, Ser95 |
| SARS-CoV-2 Main Protease | 6LU7 | -7.1 | His41, Cys145, Glu166 |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net
Structure-Based Virtual Screening (SBVS): If this compound has a known target, its 3D structure can be used to screen large compound databases (like ZINC or ChemDiv) for molecules with different chemical scaffolds but similar binding properties. nih.gov This approach, known as scaffold hopping, can identify novel classes of compounds with potentially improved properties. Conversely, reverse docking can be employed, where the compound is screened against a library of known protein structures to identify potential new biological targets, which could reveal novel therapeutic applications or explain off-target effects.
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D target structure, LBVS can be used. This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. A library of compounds can be screened to find molecules that are structurally similar to this compound. This is often done using 2D fingerprint similarity or 3D shape-based methods. This approach is effective for identifying analogs that could refine the structure-activity relationship (SAR). For example, a search for compounds with the chloroacetamide fragment has been used to identify new covalent inhibitors. rsc.org
Molecular Dynamics (MD) Simulations of this compound
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.org This allows for the assessment of the stability of the ligand-protein complex and the investigation of the conformational flexibility of the ligand.
MD simulations can track the conformational changes of this compound. In an aqueous solution, the molecule will adopt a range of low-energy conformations. Key areas of flexibility include the rotatable bond between the benzoxazole ring and the acetamide nitrogen, as well as the rotation of the terminal methyl group.
Crystal structure analysis of similar compounds, like 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, reveals that the core heterocyclic system is nearly planar, while substituents can adopt various dihedral angles relative to this plane. nih.gov MD simulations would reveal the energetic landscape of these rotations for this compound. When bound to a protein, the conformational freedom of the ligand is typically reduced as it adapts to the steric and electronic constraints of the binding site. The simulation would show which specific conformation is stabilized by the protein environment.
Several metrics are used to assess this stability:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A low and stable RMSD value over time suggests that the complex is stable.
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or ligand atoms around their average position. High RMSF values in certain protein loops might indicate flexibility, while stable RMSF for the ligand and active site residues suggests a persistent binding mode.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose can be monitored throughout the simulation. Stable hydrogen bonds that exist for a high percentage of the simulation time confirm their importance in ligand binding.
Table 2: Hypothetical MD Simulation Stability Data for this compound-Protein Complex (100 ns Simulation)
| Metric | Value | Interpretation |
|---|---|---|
| Protein Backbone RMSD (Å) | 1.5 ± 0.3 | Indicates a stable protein structure during the simulation. |
| Ligand RMSD (Å) | 0.8 ± 0.2 | Indicates the ligand remains stably bound in the active site. |
| Hydrogen Bond Occupancy (Ligand-Asp73) | 85% | A persistent and critical hydrogen bond interaction. |
| Hydrogen Bond Occupancy (Ligand-Gly77) | 72% | A stable hydrogen bond interaction. |
Role of Solvent Molecules and Hydration Effects on this compound Binding
The interaction of this compound with its biological targets is significantly influenced by the surrounding solvent molecules, typically water in a physiological environment. Computational methods are invaluable for dissecting these complex hydration effects.
Molecular dynamics (MD) simulations would be the primary tool to explore the role of water in the binding process. rsc.org In this approach, a system comprising the ligand, its protein target, and a sufficient number of explicit water molecules is simulated over time. These simulations can reveal the distribution and dynamics of water molecules in the binding site, both before and after ligand binding.
Key insights that would be gained from such simulations include:
Displacement of Water Molecules: The binding of this compound to a receptor would likely involve the displacement of "unhappy" or high-energy water molecules from the binding pocket, providing a favorable entropic contribution to the binding free energy.
Water-Bridged Interactions: Specific water molecules can mediate interactions between the ligand and the protein by forming hydrogen bonds with both. MD simulations can identify these stable, bridging water molecules, which are crucial for understanding the complete binding mode.
Solvation and Desolvation Penalties: The transfer of the ligand from the bulk solvent to the binding site involves the removal of its hydration shell, which carries an energetic penalty. Similarly, polar and charged groups on the protein that become buried upon ligand binding must also be desolvated. The polarizable continuum model (PCM) can be employed to calculate the free energy of solvation, providing an estimate of these energetic costs. asianpubs.org
Illustrative Data Table: Free Energy of Solvation for this compound in Different Solvents (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -8.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.2 |
| Methanol | 32.7 | -6.8 |
| Chloroform | 4.8 | -3.1 |
This table presents hypothetical data to illustrate the expected trend of solvation free energy with solvent polarity.
Quantum Chemical Calculations for this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of this compound. researchgate.net
DFT calculations would be performed to optimize the geometry of the molecule and to compute its fundamental electronic properties. The B3LYP functional with a basis set such as 6-311++G(d,p) is a common choice for such calculations on organic molecules. researchgate.net
Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the benzoxazole ring and the carbonyl oxygen of the acetamide group are expected to be regions of high negative potential.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.
Illustrative Data Table: Calculated Electronic Properties and Reactivity Descriptors for this compound (Hypothetical Data)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 1.5 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.15 |
This table presents hypothetical data based on typical values for similar heterocyclic compounds.
This compound possesses several rotatable bonds, leading to a complex conformational landscape. The most significant of these is the bond connecting the acetamide group to the benzoxazole ring.
A potential energy surface scan would be performed by systematically rotating this dihedral angle and calculating the energy at each step using DFT. This would reveal the low-energy conformers and the energy barriers between them. The results would likely show distinct energy minima corresponding to different orientations of the acetamide group relative to the benzoxazole ring system. Understanding the preferred conformation is crucial as it dictates how the molecule presents itself to its biological target. slideshare.netyoutube.com
Quantum chemical calculations can predict various spectroscopic properties, which can aid in the experimental characterization of the compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level, is used to calculate the nuclear magnetic shielding tensors. mdpi.com These are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom | Predicted Chemical Shift (ppm) |
| C=O (acetamide) | 169.5 |
| C2 (benzoxazole) | 162.1 |
| C7a (benzoxazole) | 149.8 |
| C3a (benzoxazole) | 142.5 |
| C6 (benzoxazole) | 135.2 |
| C5 (benzoxazole) | 120.8 |
| C4 (benzoxazole) | 115.3 |
| C7 (benzoxazole) | 110.1 |
| CH₃ (acetamide) | 24.3 |
| CH₃ (benzoxazole) | 14.7 |
This table presents hypothetical data to illustrate the expected ¹³C NMR chemical shifts.
De Novo Design and Ligand-Based Drug Design (LBDD) Approaches Utilizing this compound
The scaffold of this compound can serve as a starting point for the design of new, potentially more potent and selective ligands. nih.govnih.gov
De Novo Design: In the absence of a known target structure, fragments from this compound, such as the 2-methyl-1,3-benzoxazole core, can be used as building blocks in de novo design algorithms. researchgate.net These programs can "grow" new molecules within a hypothetical binding site or based on desired pharmacophoric features.
Ligand-Based Drug Design (LBDD): If a set of molecules with known activity against a particular target is available, LBDD methods can be employed. A pharmacophore model can be developed based on the common chemical features of the active compounds, including this compound. This model defines the essential spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are required for biological activity. This pharmacophore can then be used to screen virtual libraries for new compounds that match the model.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of analogs of this compound. nih.gov By correlating the biological activity with calculated molecular descriptors (such as those in Table 2), a mathematical model can be built to predict the activity of novel, yet-to-be-synthesized compounds.
Advanced Spectroscopic and Analytical Methodologies for N 2 Methyl 1,3 Benzoxazol 6 Yl Acetamide
Comprehensive Spectroscopic Characterization Techniques Applied to N-(2-methyl-1,3-benzoxazol-6-yl)acetamide and its Analogs
Spectroscopic techniques are indispensable for probing the molecular structure of this compound. Each method offers unique insights into the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound (e.g., 1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic framework.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum is used to identify the number and type of protons in the molecule. Based on analogous structures, the spectrum of this compound is expected to show distinct signals for the methyl protons of the acetamide (B32628) group, the methyl protons at the C2 position of the benzoxazole (B165842) ring, and the protons on the aromatic ring. mdpi.commdpi.com The chemical shifts (δ) are influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms, including the carbonyl carbon of the amide, the carbons of the two methyl groups, and the carbons of the heterocyclic and aromatic rings. researchgate.netrsc.org
2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized. COSY identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out adjacent protons within the aromatic ring system. HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each proton signal to its corresponding carbon atom. beilstein-journals.org
| Proton (¹H) Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) Signal | Predicted Chemical Shift (δ, ppm) |
| Acetamide NH | ~10.0-11.0 | Singlet (broad) | C =O (Amide) | ~169.0 |
| Aromatic H | ~7.2-8.0 | Multiplets | Aromatic/Heterocyclic C | ~110.0-150.0 |
| Benzoxazole-CH ₃ | ~2.5-2.7 | Singlet | Benzoxazole-C H₃ | ~14.0 |
| Acetamide-CH ₃ | ~2.1-2.2 | Singlet | Acetamide-C H₃ | ~24.0 |
| Predicted data based on analogous compounds. mdpi.commdpi.comresearchgate.net |
Mass Spectrometry (MS) for Accurate Mass Determination and Purity Confirmation of this compound
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the precise molecular weight and elemental formula of this compound.
The calculated monoisotopic mass for the molecular formula C₁₀H₁₀N₂O₂ is 190.0742 g/mol . HRMS can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the compound's elemental composition. mdpi.com The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ at m/z 191.0815 in positive ion mode. mdpi.com
Furthermore, the fragmentation pattern observed in the MS/MS spectrum provides structural information. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group or cleavage of the amide bond, providing further confirmation of the structure. su.edu.lyresearchgate.net
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.19 g/mol |
| Monoisotopic Mass | 190.0742 g/mol |
| Predicted [M+H]⁺ Ion (m/z) | 191.0815 |
| Calculated and predicted values. |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups within this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features. researchgate.net
The presence of the secondary amide group will be indicated by a sharp N-H stretching vibration and a strong C=O (amide I) stretching band. mdpi.commdpi.com The methyl groups will show C-H stretching and bending vibrations. The benzoxazole ring system will exhibit characteristic C=N and C=C stretching vibrations, as well as a C-O-C ether stretch. nih.govnih.gov
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3350 - 3250 |
| Alkyl C-H | Stretch | 3000 - 2850 |
| Amide C=O | Stretch (Amide I) | 1690 - 1650 |
| Aromatic/Heterocyclic C=C, C=N | Stretch | 1620 - 1450 |
| C-O (Ether) | Stretch | 1250 - 1050 |
| Predicted data based on analogous compounds. mdpi.commdpi.comnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The benzoxazole ring system in this compound acts as a chromophore, absorbing UV light to promote π → π* transitions. The resulting spectrum, a plot of absorbance versus wavelength, can be used for both qualitative characterization and quantitative analysis. researchgate.net
The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound. While the exact λmax must be determined experimentally, related aromatic acetamides and benzoxazoles show strong absorption in the UV region. nist.gov According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship allows for the accurate determination of the concentration of this compound in a solution by creating a calibration curve of known concentrations versus their measured absorbance.
Advanced Chromatographic Methods for the Purification and Analytical Quantification of this compound
Chromatographic methods are essential for separating the target compound from impurities and for performing precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. ptfarm.plnih.gov
In a typical RP-HPLC setup, the compound is injected onto a nonpolar stationary phase (e.g., a C18 or C8 column) and eluted with a polar mobile phase, usually a mixture of water (often buffered or acidified) and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comresearchgate.net The separation is based on the differential partitioning of the compound and any impurities between the two phases. A UV detector, set to the compound's λmax, is commonly used for detection. nih.gov
For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared to a calibration curve constructed from standards of known concentrations. researchgate.net
| HPLC Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18, 3-5 µm particle size | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elution of the analyte |
| Elution Mode | Gradient or Isocratic | Optimization of separation |
| Detector | UV-Vis Detector (set at λmax) | Detection and quantification |
| Flow Rate | 0.5 - 1.5 mL/min | Control of retention time and resolution |
| Typical method parameters based on analysis of related benzoxazole derivatives. ptfarm.pltandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Impurities or Derivatized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for separating and identifying volatile and semi-volatile compounds within a sample. In the context of this compound, GC-MS would be invaluable for detecting and quantifying volatile impurities that may be present from its synthesis or degradation. While specific studies on the volatile impurities of this compound are not readily found in the literature, a general approach can be outlined. Potential impurities could include residual solvents or starting materials from its synthesis.
For non-volatile compounds or those with poor chromatographic behavior, derivatization is a common strategy to enhance volatility and thermal stability, making them amenable to GC-MS analysis. researchgate.netjfda-online.com Common derivatization techniques include silylation, acylation, or alkylation, which target active hydrogen atoms in functional groups like amines and amides. researchgate.net Although specific derivatization protocols for this compound are not detailed in published research, its acetamide group could potentially be targeted for derivatization to improve its chromatographic properties.
A hypothetical GC-MS analysis of derivatized this compound would involve the careful selection of a derivatizing agent and optimization of the reaction conditions. The resulting derivatives would then be analyzed using a GC-MS system, with the mass spectrometer providing detailed structural information for identification.
Below is an illustrative table of typical parameters for GC-MS analysis, which would be adapted for the specific analysis of this compound.
| Parameter | Example Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Carrier Gas | Helium at 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Crystallographic Studies of this compound.
Crystallographic studies are essential for elucidating the three-dimensional atomic arrangement of a molecule, providing definitive proof of its structure and insights into its intermolecular interactions.
Single Crystal X-ray Diffraction Analysis of this compound.
Single crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids. This technique involves growing a high-quality single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then used to calculate the electron density map and, ultimately, the precise positions of atoms in the crystal lattice.
A search of publicly available crystallographic databases did not yield a specific entry for the crystal structure of this compound. However, the crystal structure of a related compound, methyl 1,3-benzoxazole-2-carboxylate, has been reported. nih.gov This study revealed a monoclinic crystal system with a P21 space group and provided detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π–π stacking. nih.gov Were a single crystal of this compound to be analyzed, similar detailed structural information would be obtained.
An example of the type of crystallographic data that would be generated from a single crystal X-ray diffraction analysis is presented in the table below, based on the related compound methyl 1,3-benzoxazole-2-carboxylate. nih.gov
| Parameter | Example Value (for methyl 1,3-benzoxazole-2-carboxylate) |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Co-crystallization Strategies for this compound with Molecular Targets.
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a specific stoichiometric ratio. In pharmaceutical sciences, co-crystallization of a drug molecule with a molecular target, such as a protein or enzyme, is a powerful tool for understanding drug-receptor interactions at the atomic level. This information is crucial for structure-based drug design and for elucidating the mechanism of action.
There are no publicly available reports on the co-crystallization of this compound with any molecular targets. The general strategy for such an experiment would involve identifying a relevant biological target, expressing and purifying the target protein, and then setting up crystallization trials with a mixture of the protein and this compound. Various crystallization techniques, such as vapor diffusion (hanging drop or sitting drop), could be employed to screen for conditions that yield co-crystals suitable for X-ray diffraction analysis.
Successful co-crystallization and subsequent X-ray analysis would reveal the binding mode of this compound within the active site of its target, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its binding affinity and specificity.
Future Directions and Strategic Applications of N 2 Methyl 1,3 Benzoxazol 6 Yl Acetamide As a Research Tool
Development of N-(2-methyl-1,3-benzoxazol-6-yl)acetamide as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. The development of this compound as a chemical probe hinges on its potential for high selectivity and potency towards a specific biological target. The benzoxazole (B165842) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. olemiss.edunih.gov
The utility of a chemical probe is defined by its ability to produce a measurable effect upon binding to its target, which can be used to elucidate the target's function in cellular pathways. For this compound, this would involve systematic screening against a panel of enzymes and receptors to identify a primary, high-affinity target.
Key characteristics for the development of a chemical probe include:
Potency: The compound should exhibit activity at low concentrations.
Selectivity: It should interact with a single target or a specific family of targets to avoid off-target effects.
Mechanism of Action: A well-defined mechanism of action is crucial for interpreting experimental results.
Research into related benzoxazole derivatives has shown that modifications to the core structure can significantly influence biological activity. For instance, the introduction of different substituents can alter the inhibitory potency against enzymes like butyrylcholinesterase (BChE). nih.gov This suggests that this compound could be a starting point for developing a more potent and selective chemical probe.
Applications of this compound in Chemical Biology and Molecular Target Validation Studies
Once a specific molecular target for this compound is identified and validated, it can be employed as a powerful tool in chemical biology. Chemical biology utilizes small molecules to understand and manipulate biological processes at the molecular level.
One potential application lies in the study of neurodegenerative diseases like Alzheimer's disease. nih.gov Research on substituted acetamide (B32628) derivatives has highlighted their potential as BChE inhibitors. nih.gov BChE is considered a therapeutic target for Alzheimer's disease. nih.gov this compound could be used to investigate the specific roles of BChE in disease progression.
Molecular target validation is another critical application. By using a selective chemical probe, researchers can confirm whether inhibiting or activating a particular target produces a desired therapeutic effect in a cellular or animal model. For example, if this compound is found to selectively inhibit a particular kinase, it could be used to validate that kinase as a drug target for cancer therapy. The table below illustrates the inhibitory concentrations of related acetamide derivatives against BChE, providing a basis for comparison and further development.
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 8c (a substituted acetamide derivative) | Butyrylcholinesterase (BChE) | 3.947 ± 0.15 | nih.gov |
| Starting compound 970180 | Butyrylcholinesterase (BChE) | 4.24 ± 0.16 | nih.gov |
| Compound 10m (a N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative) | K562 cells (anti-tumor effect) | 0.98 | nih.gov |
| Hit compound A8 | Ba/F3 (BCR-ABL1) cells (growth inhibition) | 6.4 | nih.gov |
Exploration of Novel Research Applications and Mechanistic Insights Arising from Preclinical Findings of this compound
Preclinical studies on benzoxazole derivatives have revealed a broad spectrum of biological activities, including antiprotozoal and antimicrobial effects. olemiss.edunih.gov These findings open up new avenues for the research applications of this compound. For instance, its efficacy could be explored against various pathogens, potentially leading to the development of new anti-infective agents.
Mechanistic studies are crucial for understanding how a compound exerts its biological effects. For this compound, this would involve investigating its interactions with its molecular target at the atomic level. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target protein. This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives.
Furthermore, exploring the downstream effects of target engagement by this compound in cellular models can provide insights into the broader biological pathways involved. This can uncover novel connections between the target and various cellular processes, leading to new therapeutic hypotheses.
Translational Research Perspectives Focusing on the Utility of this compound as a Preclinical Research Compound
Translational research aims to bridge the gap between basic science and clinical practice, ensuring that laboratory discoveries are translated into tangible benefits for patients. nih.gov this compound can serve as a valuable preclinical research compound to explore novel therapeutic strategies.
The "bench-to-bedside" approach requires a rigorous evaluation of the compound in relevant preclinical models. nih.gov This includes selecting appropriate animal models that accurately mimic the human disease and using biomarkers to monitor the compound's effects. nih.gov
The utility of this compound in translational research will depend on a comprehensive characterization of its biological activity and a clear understanding of its mechanism of action. If preclinical studies demonstrate a promising therapeutic effect and a favorable safety profile, it could advance into clinical development. The ultimate goal of translational research is to ensure that promising innovations have the best chance of success in clinical trials and ultimately benefit society. nih.gov
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-methyl-1,3-benzoxazol-6-yl)acetamide?
Methodological Answer:
The synthesis typically involves coupling reactions between benzoxazole derivatives and acetamide precursors. A validated approach includes:
- 1,3-Dipolar Cycloaddition : Reacting alkyne-functionalized benzoxazoles with azido-acetamides under copper catalysis (click chemistry), as demonstrated in analogous acetamide derivatives .
- Imidazole-Mediated Acylation : Using 1-(1-adamantylacetyl)-1H-imidazole as an acylating agent for benzoxazole amines, followed by purification via recrystallization (e.g., ethanol) .
- Solvent Optimization : Employing mixed solvents like tert-butanol-water (3:1) to enhance reaction efficiency and minimize side products .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Confirmation of aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.5–2.5 ppm), and acetamide NH (δ ~10.5 ppm) .
- ¹³C NMR : Detection of carbonyl carbons (δ ~165 ppm) and benzoxazole ring carbons (δ ~105–155 ppm) .
- X-ray Crystallography : For unambiguous structural determination, utilizing software like SHELXL for refinement and hydrogen-bonding analysis .
Advanced: How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?
Methodological Answer:
- High-Resolution X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., methyl group orientation on benzoxazole) by analyzing bond lengths and angles .
- Hydrogen-Bonding Networks : Use graph-set analysis (e.g., Etter’s rules) to identify patterns (e.g., N–H⋯N or C–H⋯O interactions) that stabilize crystal packing .
- Validation Tools : Employ PLATON or SHELXLE to check for missed symmetry, disorder, or twinning, ensuring data reliability .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound in kinase inhibition?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications at the benzoxazole C2-methyl or acetamide N-position to assess steric/electronic effects .
- Biological Assays : Test inhibitory activity against kinases (e.g., CLK2, TK) using enzymatic assays (IC₅₀ determination) and cell-based models (e.g., triple-negative breast cancer lines) .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key residues (e.g., ATP-binding pocket interactions) .
Advanced: How do hydrogen-bonding interactions influence the solubility and formulation of this compound?
Methodological Answer:
- Solubility Analysis : Measure pH-dependent solubility in aqueous buffers, noting reduced solubility due to strong intermolecular N–H⋯O bonds in crystals .
- Co-Crystallization : Design co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) to disrupt dense hydrogen-bonded networks and enhance bioavailability .
- Amorphization : Use spray-drying or melt-quenching to generate amorphous dispersions, monitored via DSC and PXRD to confirm loss of crystallinity .
Advanced: What computational approaches are employed to predict the pharmacokinetic properties of this compound?
Methodological Answer:
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict absorption/permeability .
- ADMET Prediction : Utilize tools like SwissADME or ADMETlab to estimate metabolic stability (CYP450 interactions) and toxicity (Ames test alerts) .
- MD Simulations : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., GROMACS) to assess CNS bioavailability .
Advanced: How can in vivo pharmacokinetic studies be optimized for this compound?
Methodological Answer:
- Radiolabeling : Synthesize ¹⁴C-labeled analogs for tracing distribution via autoradiography or LC-MS/MS quantification in plasma/tissues .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Compartmental Modeling : Apply PK-Sim or NONMEM to derive parameters (e.g., t₁/₂, Vd) from concentration-time profiles in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
